2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as Compound A) is a thieno-fused pyrimidinone derivative. Its structure features:
- Core: A thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a bicyclic system known for its pharmacological relevance in kinase inhibition and anticancer activity .
- Position 2: A sulfanyl (-S-) linker attached to a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group.
- Position 3: A 2-fluorophenyl substituent, which enhances electronic effects and bioavailability via fluorine’s electronegativity .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c24-16-8-2-4-10-19(16)27-22(29)21-17(11-13-30-21)25-23(27)31-14-20(28)26-12-5-7-15-6-1-3-9-18(15)26/h1-4,6,8-11,13H,5,7,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSAIUQYBUMPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: Typically, the synthesis begins with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core. Subsequent steps involve the introduction of the quinolinyl and fluorophenyl groups through multi-step organic reactions. Key steps often include the formation of carbon-sulfur bonds and nucleophilic substitution reactions.
Reaction Conditions: Commonly, these reactions are carried out under controlled temperatures, often under inert atmospheres to prevent oxidation or unwanted side reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used, with catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis might leverage high-throughput automation, optimizing yields, and reducing costs. Continuous flow reactors can ensure consistent production while maintaining reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl moiety.
Reduction: Reduction reactions can also occur, potentially modifying the thieno[3,2-d]pyrimidin-4(3H)-one core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Commonly using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
Depending on the reactions, products might include various substituted derivatives of the original compound, enhancing its properties for specific applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives related to thienopyrimidine compounds. For example, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 and MCF-7. In one study, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating significant antiproliferative activity .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the thienopyrimidine scaffold could enhance anticancer activity. For instance, the introduction of different substituents on the phenyl ring or alterations in the sulfur-containing moiety led to varied biological responses. This suggests that further structural optimization could yield more potent anticancer agents.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thienopyrimidine derivatives have been tested against a range of bacterial and fungal strains. In one study, compounds demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | Varies |
| Candida albicans | Varies |
Other Biological Activities
In addition to anticancer and antimicrobial properties, thienopyrimidine derivatives have been investigated for their antioxidant activities. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Mechanism of Action
Similar Compounds: Compounds like 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one share structural similarities.
Uniqueness: The incorporation of the fluorophenyl group distinguishes it from other analogs, potentially altering its pharmacokinetic and pharmacodynamic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Thieno[3,2-d]pyrimidin-4(3H)-one vs. Thieno[2,3-d]pyrimidin-4(3H)-one
- Compound A (Thieno[3,2-d]): The sulfur atom in the thiophene ring is adjacent to the pyrimidinone nitrogen, influencing electronic distribution and binding affinity.
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Substituent Analysis at Position 2
- Compound A: The 2-(3,4-dihydroquinolinyl)-2-oxoethylsulfanyl group provides a rigid, planar structure for target binding.
- 2-(Morpholin-4-yl-2-oxoethyl)sulfanyl analogs (): Morpholine substituents increase solubility due to the oxygen-rich ring but reduce logP (predicted logP ~3.5 vs. ~4.4 in Compound A) .
Substituent Analysis at Position 3
- Compound A : The 2-fluorophenyl group balances lipophilicity (logP ~4.4) and metabolic stability. Fluorine’s para effect enhances aromatic interactions.
- 3-[(4-Fluorophenyl)methyl]pyrido derivatives (): A benzyl-fluorophenyl group adds flexibility but may reduce target specificity .
Key Findings:
- Electron-Withdrawing Groups: Fluorine at Position 3 (Compound A, ) enhances stability and target affinity compared to non-halogenated analogs .
- Sulfur vs. Nitrogen Cores: Thieno-pyrimidinones (Compound A) exhibit higher logP than pyrido-pyrimidinones, favoring blood-brain barrier penetration but increasing metabolic clearance .
- Toxicity Trends : Bulky substituents (e.g., 4-methylphenyl in ) correlate with discontinuation in development, possibly due to off-target effects .
Biological Activity
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic derivative that incorporates a thieno[3,2-d]pyrimidin-4(3H)-one core. This article explores its biological activity, focusing on its potential anticancer properties and other pharmacological effects.
Synthesis and Structural Features
The compound is synthesized through a series of chemical reactions that involve the fusion of various pharmacophoric elements, including a thieno[3,2-d]pyrimidinone scaffold and a 3,4-dihydroquinolin moiety. The presence of the sulfanyl group and the fluorophenyl substituent are critical for enhancing biological activity. These structural features contribute to the compound's ability to interact with biological targets effectively.
Anticancer Properties
Research indicates that compounds containing the thieno[3,2-d]pyrimidinone motif exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-9 (lung cancer)
- PC-3 (prostate cancer)
For instance, a related compound demonstrated an IC50 value of 0.94 µM against A549 cells, indicating potent anti-proliferative effects without toxicity to normal human liver cells .
| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| 19 | MCF-7 | Not specified | No toxicity |
| 15 | A549 | 0.94 | No toxicity |
The mechanism behind the anticancer activity may involve the inhibition of key enzymes or pathways associated with tumor growth. For example, compounds similar to thieno[3,2-d]pyrimidinones have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) , which is involved in estrogen metabolism and plays a role in breast cancer progression .
Other Pharmacological Activities
In addition to anticancer properties, derivatives of thieno[3,2-d]pyrimidinones have also been evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases . For instance:
- Compound 3e showed effective inhibition against both AChE and MAOs with IC50 values ranging from 0.28 µM to 2.81 µM .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidinone derivatives:
- Cytotoxicity Studies : A study indicated that various thieno[3,2-d]pyrimidinones exhibited cytotoxic effects against human acute T-cell leukemia cells and other cancer cell lines using the MTT assay .
- Molecular Docking Studies : Molecular docking has suggested that these compounds can effectively bind to the active sites of target enzymes such as EGFR tyrosine kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
